2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883133
InChI: InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16)
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide

CAS No.:

Cat. No.: VC15883133

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide -

Specification

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Standard InChI InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16)
Standard InChI Key WSNOSYFWABTRLZ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture and Physicochemical Properties

2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide (molecular formula: C11H9FN2O2\text{C}_{11}\text{H}_9\text{FN}_2\text{O}_2, molecular weight: 220.20 g/mol) features a 6-fluoro-substituted indole core linked to an N-methyl oxoacetamide group at the 3-position. The indole moiety, a privileged scaffold in drug discovery, is modified with a fluorine atom to enhance metabolic stability and bioavailability. Key physicochemical parameters include a calculated logP of 1.57, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 70.16 Ų, suggesting favorable membrane permeability .

Table 1: Molecular Properties of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide and Analogues

PropertyTarget Compound2-(2-Adamantan-1-yl)-1H-indol-3-yl Derivative 6-Fluoro-1H-indole-3-acetic Acid
Molecular FormulaC₁₁H₉FN₂O₂C₂₄H₂₇N₃O₂C₁₀H₆FNO₃
Molecular Weight (g/mol)220.20389.49207.16
logP1.574.321.57
TPSA (Ų)70.1685.5270.16

Biological Activity and Mechanistic Insights

Table 2: Cytotoxicity of Selected Indole Derivatives (IC₅₀, μM)

CompoundHela (Cervical)MCF7 (Breast)HepG2 (Liver)
5a>100>100>100
5f17.65 ± 1.5424.24 ± 1.0920.89 ± 0.87
5r12.34 ± 0.9818.76 ± 1.2310.56 ± 1.14

Mechanism of Action

Indole derivatives often modulate apoptosis pathways. Compound 5r triggered dose-dependent caspase-3/8 activation in HepG2 cells, bypassing caspase-9 involvement, which suggests extrinsic apoptosis induction . Molecular docking studies propose that the oxoacetamide group interacts with caspase-8’s active site, while the indole scaffold occupies hydrophobic pockets . For the target compound, analogous interactions with death receptors (e.g., Fas/CD95) are plausible but require experimental validation.

Pharmacological and Therapeutic Prospects

Drug-Likeness and ADME Profile

The compound’s moderate logP (1.57) and TPSA (70.16 Ų) align with Lipinski’s criteria for oral bioavailability. Fluorine substitution reduces oxidative metabolism, potentially extending half-life . Preliminary in silico predictions using SwissADME indicate high gastrointestinal absorption (73%) and moderate blood-brain barrier permeability (0.45 logBB) .

Target Indications

  • Oncology: Fluorinated indoles show promise in breast, liver, and cervical cancers due to caspase-mediated apoptosis .

  • Neurology: Indole derivatives modulate serotonin receptors and monoamine oxidases, suggesting potential in depression or Parkinson’s disease.

  • Infectious Diseases: Adamantane-indole hybrids inhibit viral polymerases, warranting evaluation against RNA viruses .

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